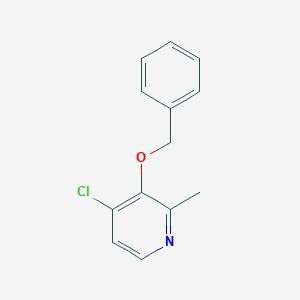

3-(Benzyloxy)-4-chloro-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIWGSAMCVNQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617704 | |

| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124736-64-7 | |

| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy 4 Chloro 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. The reactivity of these substrates is highly dependent on the position of the leaving group and the electronic nature of other substituents on the ring.

The chlorine atom at the C-4 position of the pyridine ring in 3-(benzyloxy)-4-chloro-2-methylpyridine is the primary site for nucleophilic attack. The reactivity of halopyridines in SNAr reactions is significantly enhanced when the halogen is at the 2- or 4-position relative to the ring nitrogen. wuxibiology.com This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the para-position (C-4).

The general order of reactivity for chloropyridines in SNAr reactions is 4-chloro > 2-chloro > 3-chloro. wuxibiology.com The greater reactivity of the 4-chloro isomer compared to the 2-chloro isomer can be attributed to the relative activation energies. wuxibiology.com Therefore, the 4-chloro position of this compound is expected to be highly susceptible to substitution by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This regioselectivity has been consistently observed in various quinazoline (B50416) systems as well, where substitution preferentially occurs at the 4-position over the 2-position under kinetic control. nih.gov

The 3-benzyloxy group, being an electron-donating group through its oxygen lone pair, can influence the regioselectivity and rate of SNAr reactions. In the context of this compound, the benzyloxy group is situated meta to the reactive 4-chloro position. While its electronic influence is less pronounced than if it were at an ortho or para position, it can still modulate the electron density of the pyridine ring.

Kinetic and mechanistic studies of SNAr reactions on chloropyridines and related heterocycles provide insight into the reaction pathways. The mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Computational models, such as those using quantum mechanics (QM), can predict the reactivity and regioselectivity of SNAr reactions. wuxibiology.com By calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy and mapping the electrostatic potential (ESP), the most likely sites for nucleophilic attack can be identified. wuxibiology.comchemrxiv.org For chloropyridines, the LUMO lobe is significantly larger at the 4-position, indicating a more favorable site for nucleophilic attack. wuxibiology.com Furthermore, the activation energies for the formation of the Meisenheimer intermediate can be calculated to predict the product ratios in cases of competing reaction sites. wuxibiology.com

Table 1: Predicted Reactivity Trends in SNAr Reactions of Chloropyridines

| Substrate | Relative Reactivity | Key Factors |

|---|---|---|

| 4-Chloropyridine | High | Strong activation by ring nitrogen; effective stabilization of Meisenheimer intermediate. |

| 2-Chloropyridine | Moderate | Activation by ring nitrogen, but less effective stabilization compared to the 4-isomer. |

| 3-Chloropyridine | Low | Ring nitrogen does not effectively stabilize the intermediate through resonance. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridines.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org this compound is a suitable substrate for such reactions, where the 4-chloro atom acts as the leaving group. The general catalytic cycle involves three main steps: oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A variety of organoboron reagents, including boronic acids and boronic esters, can be used. nih.gov The reaction conditions, such as the choice of ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.orgresearchgate.net Other cross-coupling reactions, such as the Kumada-Corriu coupling (using Grignard reagents), are also applicable for the functionalization of chloropyridines. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Reference |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | organic-chemistry.orgresearchgate.net |

| Ligand | PPh₃, Xantphos | organic-chemistry.orgorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | organic-chemistry.orgmdpi.com |

| Solvent | Dioxane, Toluene, DMF | organic-chemistry.org |

| Boron Reagent | Arylboronic acid, Alkenyltrifluoroborate | researchgate.netnih.gov |

In polysubstituted pyridines, the regioselectivity of cross-coupling reactions is a key consideration. For this compound, the reaction is expected to occur exclusively at the 4-position due to the higher reactivity of the C-Cl bond compared to potential C-H activation at other positions under typical Suzuki-Miyaura conditions. The oxidative addition step is highly favored at the carbon-halogen bond.

Studies on the difunctionalization of substituted chloropyridines have demonstrated that regiocontrol can be achieved with high precision. nih.gov While alternative pathways like the formation of pyridyne intermediates can lead to substitution at other positions, these typically require very strong bases and specific precursors not directly applicable to standard cross-coupling conditions. nih.gov Therefore, under palladium catalysis, this compound is a reliable precursor for the regioselective introduction of various aryl, heteroaryl, and alkyl groups at the 4-position.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring, being a π-deficient heteroaromatic system, generally exhibits lower reactivity towards electrophilic aromatic substitution compared to benzene. wikipedia.orgquimicaorganica.org The presence of the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.orgacs.org In the case of this compound, the reactivity is further influenced by the substituents. The benzyloxy group at the 3-position is an electron-donating group through resonance, which would typically activate the ring and direct electrophilic attack to the ortho and para positions (positions 2, 4, and 6). However, the chloro group at the 4-position and the methyl group at the 2-position introduce additional electronic and steric effects. The chloro group is an electron-withdrawing group via induction, further deactivating the ring. nih.gov

Theoretical and experimental studies on substituted pyridines indicate that electrophilic substitution is most likely to occur at the positions least deactivated by the nitrogen atom, which are typically the 3- and 5-positions. quimicaorganica.org For this compound, the 5-position is the most probable site for electrophilic attack, as the 3-position is already substituted and the 2, 4, and 6 positions are electronically disfavored.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the general principles of pyridine chemistry allow for predictions of its behavior in common electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Nitration: The nitration of pyridine itself requires harsh conditions, often involving fuming nitric acid and sulfuric acid at high temperatures, and generally leads to the 3-nitro derivative in low yields. libretexts.orgrsc.org For this compound, the reaction would likely require similarly forcing conditions. The expected major product would be 3-(Benzyloxy)-4-chloro-2-methyl-5-nitropyridine. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Sulfonation: Sulfonation of pyridine is also a challenging transformation, typically requiring heating with oleum (B3057394) (fuming sulfuric acid). numberanalytics.comyoutube.comyoutube.com The reaction is reversible and the sulfonic acid group can be removed by heating with aqueous acid. youtube.com For this compound, sulfonation would be expected to yield this compound-5-sulfonic acid.

Halogenation: Halogenation of pyridine can proceed via different mechanisms depending on the reaction conditions. youtube.com Electrophilic halogenation often requires high temperatures and can be non-selective. youtube.comgoogle.com However, methods for the regioselective halogenation of pyridines have been developed. For instance, a one-pot, three-step process involving ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closing, has been shown to be effective for the 3-halogenation of a variety of substituted pyridines. nih.gov This method has been demonstrated to override the directing effects of other substituents, such as a benzyloxy group, to achieve selective 3-halogenation. nih.gov

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(Benzyloxy)-4-chloro-2-methyl-5-nitropyridine |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 3-(Benzyloxy)-5-bromo-4-chloro-2-methylpyridine |

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in this compound serves as a versatile handle for further chemical modifications, including its cleavage to reveal a hydroxyl group or functionalization of the phenyl ring.

The cleavage of the benzyl (B1604629) ether to unmask the corresponding pyridinol is a common transformation in synthetic chemistry. Several methods are available for this deprotection, with catalytic hydrogenolysis being one of the most widely used.

Catalytic Hydrogenolysis: This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.netresearchgate.netnih.gov The reaction is generally clean and efficient. However, the presence of a chloro substituent on the pyridine ring can pose a challenge, as hydrodechlorination can be a competing reaction. The efficiency of the hydrogenolysis can be influenced by the catalyst quality and reaction conditions. nih.gov In some cases, catalyst poisoning by the pyridine nitrogen can occur, potentially requiring higher catalyst loadings or the use of additives. researchgate.netresearchgate.net For the deprotection of this compound, careful optimization of the reaction conditions would be necessary to achieve selective cleavage of the benzyl ether without affecting the chloro substituent.

Lewis Acid-Mediated Cleavage: An alternative to catalytic hydrogenolysis is the use of Lewis acids to effect the cleavage of the benzyl ether. Reagents such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are effective for this purpose. The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. This method can be advantageous when the molecule contains other functional groups that are sensitive to hydrogenation.

Table 2: Common Deprotection Strategies for the Benzyloxy Group

| Method | Reagents | Key Considerations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Potential for hydrodechlorination; catalyst poisoning. researchgate.netresearchgate.netnih.gov |

| Lewis Acid Cleavage | BCl₃ or BBr₃ | Useful for substrates with hydrogenation-sensitive groups. |

The phenyl ring of the benzyloxy group can also be subjected to various chemical transformations, allowing for the introduction of additional functional groups. This can be a valuable strategy for modifying the properties of the molecule.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyloxy group is generally activated towards electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the benzyloxy substituent. libretexts.org This allows for reactions such as nitration, halogenation, and Friedel-Crafts acylation to be carried out on the phenyl ring. For example, reaction with a nitrating agent would be expected to yield ortho- and para-nitro derivatives on the phenyl ring of the benzyloxy group.

Benzylic C-H Functionalization: Recent advances in C-H functionalization chemistry have provided methods for the direct modification of the benzylic C-H bonds. wisc.eduresearchgate.netnih.gov These reactions can proceed through radical intermediates and allow for the introduction of various functional groups at the benzylic position. For instance, copper-catalyzed methods have been developed for the esterification and fluorination of benzylic C-H bonds. wisc.edu

Modifications via Ortho-Lithiation: The benzyloxy group can direct ortho-lithiation of the phenyl ring upon treatment with a strong base like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the ortho position of the phenyl ring. acs.org

Table 3: Potential Modifications of the Phenyl Ring in the Benzyloxy Group

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of nitro groups at ortho/para positions. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of an acyl group at the para position. |

| Benzylic Bromination | N-Bromosuccinimide, light | Bromination of the benzylic carbon. |

| Ortho-Functionalization | n-BuLi, then electrophile | Introduction of a substituent at the ortho position. acs.org |

Synthesis of Structural Analogues and Derived Scaffolds from 3 Benzyloxy 4 Chloro 2 Methylpyridine

Systematic Modifications of the Pyridine (B92270) Ring Substituents

The functional groups attached to the pyridine ring are amenable to various chemical transformations, allowing for the fine-tuning of the molecule's steric and electronic characteristics.

The 2-methyl group on the pyridine ring, also known as a picoline moiety, exhibits notable reactivity. wikipedia.orgchemicalbook.com Its acidity is enhanced by the electron-withdrawing nature of the pyridine ring, facilitating a range of transformations. mdpi.com

Key reactions involving the 2-methyl group include:

Condensation Reactions: The methyl group can undergo condensation with aldehydes, such as formaldehyde, to yield vinylpyridines. wikipedia.org For instance, reaction with various aromatic aldehydes in the presence of a catalyst like piperidine (B6355638) can produce corresponding 2-styrylpyridine (B8765038) derivatives. mdpi.com

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, which would convert the parent compound into 3-(benzyloxy)-4-chloropyridine-2-carboxylic acid. wikipedia.org

Deprotonation and Alkylation: Treatment with a strong base like butyllithium (B86547) results in the deprotonation of the methyl group, generating a nucleophilic species that can react with various electrophiles for further functionalization. wikipedia.org

Table 1: Potential Reactions at the 2-Methyl Position

| Reaction Type | Reagents | Potential Product from 3-(Benzyloxy)-4-chloro-2-methylpyridine |

|---|---|---|

| Condensation | Aromatic Aldehyde, Piperidine | 3-(Benzyloxy)-4-chloro-2-styrylpyridine derivative |

| Oxidation | KMnO₄ | 3-(Benzyloxy)-4-chloropyridine-2-carboxylic acid |

| Deprotonation | Butyllithium | Lithiated intermediate for further alkylation |

The benzyloxy group at the 3-position is a key functional handle. It can be cleaved or replaced to introduce alternative functionalities.

O-Debenzylation: A common transformation is the cleavage of the benzyl (B1604629) ether to unveil a hydroxyl group. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C), which would yield 4-chloro-2-methylpyridin-3-ol. This pyridinol derivative can then serve as a precursor for introducing a variety of other groups via O-alkylation or O-acylation.

Substitution with Other Groups: The benzyloxy group can potentially be replaced entirely. For example, related studies on mannosyl donors have explored the substitution of a 3-O-benzyl ether with a 3-thioether, indicating that replacing the oxygen atom with sulfur is a viable modification pathway. nih.gov This would lead to a new class of analogues with altered electronic and hydrogen-bonding capabilities.

The chlorine atom at the 4-position is a prime site for modification through halogen exchange reactions, also known as aromatic Finkelstein reactions. nih.gov These transformations are crucial for creating analogues with different halogens (F, Br, I), which can significantly impact the molecule's reactivity and physical properties.

Metal-Mediated Exchange: Nickel-catalyzed systems are frequently employed for such exchanges. nih.gov For example, heating an aryl chloride with other nickel(II) halides (e.g., NiBr₂ or NiI₂) in a high-boiling solvent like DMF can facilitate the exchange. nih.gov While the conversion of aryl chlorides can be more challenging than that of bromides or iodides, these methods provide a direct route to 4-bromo and 4-iodo analogues. nih.gov

Influence of Cation Formation: Studies on halogenopyridinium cations have shown that placing a positive charge on the pyridine ring increases the propensity of the halogen to participate in intermolecular interactions like halogen bonding. acs.org This suggests that N-alkylation of the parent compound could modulate the reactivity of the 4-chloro substituent. The exchange of the halide anion can also be achieved in these pyridinium (B92312) salts. acs.org

Table 2: Halogen Exchange Reactions at the 4-Position

| Target Halogen | Typical Reagents | Reaction Type |

|---|---|---|

| Bromine | NiBr₂ in DMF | Metal-mediated halogen exchange |

| Iodine | NaI, CuI catalyst | Copper-catalyzed Finkelstein reaction |

| Fluorine | KF, phase-transfer catalyst | Nucleophilic aromatic substitution |

Heterocyclic Ring Annulations and Fused Systems Utilizing Pyridine Derivatives

The pyridine scaffold of this compound can be used as a building block for constructing more complex, fused heterocyclic systems. These annulation reactions often expand the chemical space and lead to structures with significant biological relevance.

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles found in many pharmaceutical agents. bio-conferences.org The synthesis of these systems typically starts from a 2-aminopyridine (B139424) derivative. To utilize this compound for this purpose, a synthetic sequence would be required to first introduce an amino group.

A plausible pathway involves:

Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amine source (e.g., ammonia (B1221849) or a protected amine, potentially under metal catalysis) to generate a 4-aminopyridine (B3432731) derivative.

Cyclization: The resulting 3-(benzyloxy)-4-amino-2-methylpyridine would then need to be converted to a 2-aminopyridine isomer to undergo classical cyclization. A more direct, though challenging, approach might involve functionalizing the 2-methyl group to participate in a cyclization that forms a ring fused at the 2- and 3-positions. However, the most established route to imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.orgacs.org Modern variations utilize different catalysts and starting materials, including copper-catalyzed reactions with ketones or aldehydes. organic-chemistry.orgnih.gov

Alternatively, some modern synthetic methods allow for the construction of imidazo[1,2-a]pyridines starting from 2-chloropyridines, reacting them with reagents like 2H-azirines. organic-chemistry.org Adapting such a method would require isomerizing the parent compound to a 2-chloro derivative.

Coordination Chemistry of this compound Derivatives as Ligands

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. digitellinc.comwikipedia.org The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, coordinating to metal centers. The substituents on the pyridine ring play a critical role in modulating the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complex. nih.gov

For derivatives of this compound, the following factors would influence their behavior as ligands:

The rich coordination chemistry of substituted pyridines allows for the construction of diverse molecular assemblies and functional materials. acs.org Derivatives of this compound could be used to synthesize novel metal complexes with tailored properties for applications in catalysis or materials science. nih.govorientjchem.orgekb.eg

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(benzyloxy)-4-chloro-2-methylpyridine, both ¹H and ¹³C NMR would provide critical information about the molecular framework.

In a ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would confirm the presence of the benzyloxy, methyl, and pyridine (B92270) ring protons. The benzylic protons (O-CH₂) would likely appear as a singlet, while the aromatic protons of the phenyl group and the pyridine ring would exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. The methyl protons on the pyridine ring would also present as a singlet.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbon atoms of the pyridine ring, the phenyl group, the benzylic methylene group, and the methyl group would each resonate at characteristic chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. For instance, COSY would reveal the coupling between adjacent protons on the pyridine and phenyl rings, while HSQC would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H | 7.5 - 8.5 | Multiplet | 2H |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H |

| Methylene (-CH₂-) | ~5.2 | Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine Ring (C-Cl) | 140 - 150 |

| Pyridine Ring (C-O) | 150 - 160 |

| Other Pyridine Ring Carbons | 120 - 140 |

| Phenyl Ring Carbons | 125 - 135 |

| Methylene Carbon (-CH₂-) | 65 - 75 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, with a molecular formula of C₁₃H₁₂ClNO, HRMS would provide an experimental mass measurement with high accuracy. nih.gov

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The presence of chlorine would also be evident from the isotopic pattern in the mass spectrum, with the characteristic ~3:1 ratio of the M and M+2 peaks corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClNO |

| Theoretical Exact Mass | 233.0607 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present in the molecule. For this compound, these techniques would confirm the presence of the key structural motifs.

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyridine and phenyl rings, and the C-O-C stretching of the benzyloxy ether linkage. The C-Cl stretching vibration would also be observable.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum. The analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-O-C Ether Stretch | 1050 - 1250 | IR |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its molecular structure.

The analysis of the diffraction pattern allows for the determination of bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. This level of structural detail is crucial for understanding the physical properties of the compound and its potential interactions with other molecules. While no published crystal structure for this specific compound is currently available, the methodology remains the most powerful for unambiguous solid-state structural elucidation. nih.govmdpi.com

Advanced Chromatographic Techniques (e.g., UPLC, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. rsc.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques that can resolve the target compound from any impurities or starting materials. nih.gov

By developing a suitable chromatographic method, a single peak corresponding to this compound would be observed in the chromatogram of a pure sample. The area of this peak can be used to quantify the purity of the compound, typically aiming for >95% for research purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. sigmaaldrich.com This hyphenated technique is invaluable for reaction monitoring, as it allows for the identification of reactants, intermediates, and products in a reaction mixture in real-time. The mass spectrometer provides molecular weight information for each component as it elutes from the chromatography column, aiding in the identification of known and unknown species.

Table 5: Illustrative Chromatographic Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.5 mL/min (UPLC) or 1.0 mL/min (HPLC) |

| Detection | UV at 254 nm and/or Mass Spectrometry |

| Expected Retention Time | Dependent on specific gradient and column dimensions |

Computational and Theoretical Investigations of 3 Benzyloxy 4 Chloro 2 Methylpyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and reactivity of molecules. nih.gov DFT methods balance computational cost and accuracy, making them suitable for a wide range of molecular systems. Ab initio methods, while computationally more intensive, can provide even higher accuracy for smaller systems. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the atomic orbitals of the molecule. researchgate.net

The electronic structure of 3-(Benzyloxy)-4-chloro-2-methylpyridine dictates its reactivity. The distribution of electrons is influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, and the electron-donating potential of the methyl and benzyloxy groups. youtube.com Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) and benzyloxy rings, while the LUMO is likely centered on the pyridine ring, particularly the carbon atoms bearing the electron-withdrawing chloro group. wuxiapptec.comyoutube.com

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Illustrative Quantum Chemical Descriptors for this compound This data is illustrative and based on typical values for similar substituted pyridine structures.

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.5 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.2 eV | Measure of the energy lowering of a system when it accepts electrons. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For this compound, a key reaction pathway to investigate would be nucleophilic aromatic substitution, where the chlorine atom at the C4 position is displaced by a nucleophile. Computational analysis could compare the activation barriers for different nucleophiles or explore other potential reactions, such as electrophilic attack on the pyridine ring. acs.org By modeling the transition state, researchers can gain insight into the bond-breaking and bond-forming processes that occur during the reaction. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure of molecules and their dynamic behavior, which is particularly important for understanding interactions with biological macromolecules like proteins.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.comresearchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. nih.govchemrevlett.com

In a hypothetical docking study, this compound could be docked into the active site of a relevant protein target, such as a kinase, for which other pyridine derivatives are known inhibitors. nih.gov The docking algorithm would generate multiple possible binding poses, which are then scored based on the predicted binding affinity. Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds (e.g., with the pyridine nitrogen), hydrophobic interactions (with the benzyl (B1604629) and methyl groups), and halogen bonds (with the chlorine atom). nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This data is for illustrative purposes only.

| Parameter | Value/Residues | Description |

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding; more negative values indicate stronger binding. |

| Hydrogen Bonds | GLU-85, LYS-33 | The pyridine nitrogen can act as a hydrogen bond acceptor with backbone or side-chain donors. |

| Hydrophobic Interactions | LEU-20, VAL-45, ILE-95 | The benzyl and methyl groups can form favorable interactions with nonpolar residues in the binding pocket. |

| Halogen Bond | TRP-84 | The chlorine atom can interact with the electron-rich aromatic ring of a tryptophan residue. |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, the stability of interactions, and the role of solvent molecules. chemrevlett.comnih.gov

An MD simulation of the this compound-protein complex obtained from docking would involve placing the complex in a water box with ions to simulate physiological conditions. dntb.gov.ua The simulation would be run for a duration of nanoseconds to microseconds. Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds over time. dntb.gov.uamdpi.com

These analyses would provide a more realistic and detailed understanding of the binding event and the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). chemrevlett.comnih.govmdpi.com These models are valuable for predicting the activity of new compounds before they are synthesized. researchgate.netnih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates the descriptors with the activity. chemrevlett.com

A hypothetical QSAR equation might look like this: pIC₅₀ = c₀ + c₁(logP) + c₂(LUMO) + c₃(MR)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the octanol-water partition coefficient (a measure of hydrophobicity).

LUMO is the energy of the lowest unoccupied molecular orbital.

MR is the molar refractivity (a steric descriptor).

c₀, c₁, c₂, c₃ are regression coefficients determined from the data.

The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov A robust and predictive QSAR model can then be used to guide the design of new, more potent derivatives.

Global and Local Density Functional Descriptors for Reactivity Prediction

Local reactivity descriptors, on the other hand, are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks. chemtools.orgresearchgate.net The Fukui function, f(r), is a prominent local descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org By analyzing the values of the Fukui function across the molecule, one can pinpoint the atoms or regions that are most susceptible to a particular type of chemical reaction. researchgate.netnumberanalytics.com

Global Reactivity Descriptors

The global reactivity of this compound can be assessed through the calculation of various descriptors. These are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. researchgate.net A more negative chemical potential suggests a more stable molecule. researchgate.net It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. researchgate.net A larger HOMO-LUMO gap corresponds to a greater hardness and, therefore, higher stability. researchgate.net It is calculated as η = (ELUMO - EHOMO).

Global Softness (S): The reciprocal of global hardness (S = 1/η), softness is a measure of the polarizability of a molecule. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. nih.govacs.org It is defined as ω = μ² / (2η).

The following table provides illustrative values for the global reactivity descriptors of this compound, as would be obtained from a DFT calculation.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -8.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.0 |

| Chemical Hardness | η | ELUMO - EHOMO | 7.0 |

| Global Softness | S | 1/η | 0.14 |

| Electrophilicity Index | ω | μ² / (2η) | 1.79 |

Note: The values in this table are for illustrative purposes and are not the result of actual quantum chemical calculations on this compound.

Local Reactivity Descriptors (Fukui Functions)

To predict the specific sites of electrophilic and nucleophilic attack on this compound, the condensed Fukui functions are calculated. wikipedia.org These functions provide a value for each atom in the molecule, indicating its susceptibility to attack.

fk+: for nucleophilic attack, indicating the sites where the molecule is most likely to accept an electron.

fk-: for electrophilic attack, indicating the sites where the molecule is most likely to donate an electron.

fk0: for radical attack.

The following table presents hypothetical condensed Fukui function values for the atoms in the pyridine ring of this compound.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| N1 | 0.05 | 0.12 | 0.085 |

| C2 | 0.18 | 0.03 | 0.105 |

| C3 | 0.04 | 0.15 | 0.095 |

| C4 | 0.25 | 0.02 | 0.135 |

| C5 | 0.08 | 0.10 | 0.090 |

| C6 | 0.15 | 0.05 | 0.100 |

Note: The values in this table are for illustrative purposes and are not the result of actual quantum chemical calculations on this compound.

Based on these illustrative values, the C4 atom would be the most susceptible to nucleophilic attack, as it has the highest fk+ value. Conversely, the C3 atom would be the most likely site for electrophilic attack due to its highest fk- value.

Applications of 3 Benzyloxy 4 Chloro 2 Methylpyridine in Complex Organic Synthesis

Building Block for Natural Product Synthesis

While direct applications of 3-(Benzyloxy)-4-chloro-2-methylpyridine in the total synthesis of natural products are not extensively reported in scientific literature, its structural features suggest a potential role as a versatile intermediate. The pyridine (B92270) nucleus is a common motif in a wide variety of natural products, including alkaloids, vitamins, and coenzymes. lifechemicals.comresearchgate.net The development of modular and efficient methods for the synthesis of substituted pyridines is, therefore, a significant area of research. nih.gov

The reactivity of this compound can be inferred from its functional groups. The chloro substituent at the 4-position can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal for constructing carbon-carbon bonds in complex molecular architectures. nbinno.com This would allow for the introduction of various side chains, which is a common strategy in the divergent synthesis of natural product analogs. Furthermore, the benzyloxy group can serve as a protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal a reactive handle for further functionalization. The methyl group at the 2-position can also be a site for chemical modification.

Based on these characteristics, one can envision the use of this compound in the synthesis of complex alkaloids where a substituted pyridine core is required. The ability to sequentially functionalize the molecule at different positions would be highly advantageous in a multi-step synthesis.

Table 1: Potential Reactions for Natural Product Synthesis Intermediates

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Pd catalyst, base, boronic acid | Functionalization at the 4-position |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Introduction of an alkyne at the 4-position |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Introduction of a nitrogen-based substituent at the 4-position |

| Debenzylation | H₂, Pd/C or other reducing agents | Unmasking of a hydroxyl group at the 3-position |

Intermediates in Pharmaceutical Lead Compound Preparation

The pyridine scaffold is a prevalent feature in a vast number of FDA-approved drugs. lifechemicals.comnih.gov Halogenated pyridines, in particular, are highly valued as intermediates in pharmaceutical synthesis due to their enhanced reactivity, which allows for a broad range of chemical transformations. nbinno.com Chlorine-containing compounds represent a significant portion of pharmaceuticals on the market, highlighting the importance of chlorinated intermediates. nih.gov

The benzyloxy group, being larger and electronically different from a methoxy (B1213986) group, could be used to synthesize analogs of existing drugs to explore structure-activity relationships (SAR). The ability to modify the 4-position via the chloro group and the potential for late-stage debenzylation to a hydroxyl group provides multiple avenues for creating a library of diverse compounds for drug screening programs. nbinno.com

Table 2: Comparison of this compound with a Known Pharmaceutical Intermediate

| Compound | Key Structural Features | Known Pharmaceutical Application |

| 4-chloro-3-methoxy-2-methylpyridine | Chloro, methoxy, and methyl substituted pyridine | Intermediate for Pantoprazole |

| This compound | Chloro, benzyloxy, and methyl substituted pyridine | Potential intermediate for novel drug candidates |

Role in the Synthesis of Agrochemicals and Specialty Chemicals

Pyridine-based compounds have a significant presence in the agrochemical industry, being integral to many fungicides, herbicides, and insecticides. researchgate.net The strategic incorporation of a pyridine ring can enhance the biological activity of these compounds. researchgate.net Chlorinated pyridines are common intermediates in the production of various pesticides. google.com

Given the prevalence of substituted pyridines in agrochemicals, this compound could serve as a valuable building block for the discovery of new crop protection agents. The combination of a chloro group, which can be displaced or used in coupling reactions, and a benzyloxy group, which can be retained or modified, offers flexibility in molecular design. This allows for the synthesis of a range of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. The discovery of new scaffolds is a fundamental aspect of modern agrochemical development, and novel substituted pyridines are of continuous interest. nih.gov

Table 3: Classes of Agrochemicals with Pyridine Scaffolds

| Agrochemical Class | Example of Pyridine-Containing Compound |

| Herbicides | Fluroxypyr |

| Fungicides | Boscalid |

| Insecticides | Imidacloprid |

Utilization of Benzyloxypyridinium Salts as Benzylation Reagents in Complex Substrates

N-alkylpyridinium salts have emerged as versatile reagents in organic synthesis. nih.govnih.govtemple.edu Specifically, benzylic pyridinium (B92312) salts can act as effective benzylation reagents for the protection of alcohols and other functional groups. These reagents are often stable, easy to handle, and can be activated under mild conditions. whiterose.ac.uk

While the direct preparation and use of a benzyloxypyridinium salt from this compound is not explicitly detailed in the literature, the general principle of forming such salts from pyridines is well-established. The nitrogen atom of the pyridine ring can be alkylated, for example with a methylating agent, to form a pyridinium salt. In the case of this compound, this would lead to a 3-(benzyloxy)-4-chloro-1,2-dimethylpyridinium salt.

Such a salt could potentially serve as a benzylation reagent. The benzyloxy group at the 3-position could be transferred to a nucleophile, such as an alcohol, under appropriate conditions. The substituents on the pyridine ring (chloro and methyl groups) would influence the reactivity of the pyridinium salt and the efficiency of the benzyl (B1604629) group transfer. The development of new benzylation reagents with tailored reactivity is an ongoing area of interest in synthetic chemistry.

Table 4: General Scheme for the Formation and Use of a Benzyloxypyridinium Salt

| Step | Description |

| 1. Salt Formation | Reaction of this compound with an alkylating agent (e.g., methyl triflate) to form the corresponding N-alkylpyridinium salt. |

| 2. Benzylation | Reaction of the formed pyridinium salt with a nucleophile (e.g., an alcohol) to transfer the benzyl group. |

Research in Medicinal Chemistry Utilizing 3 Benzyloxy 4 Chloro 2 Methylpyridine Scaffolds

Scaffold Design and Optimization for Bioactive Compounds

The design of bioactive compounds often begins with a "scaffold," a core chemical structure that provides the essential framework for binding to a biological target. The 3-(Benzyloxy)-4-chloro-2-methylpyridine structure serves as such a scaffold, from which numerous derivatives can be synthesized to optimize biological activity. Optimization is an iterative process involving the synthesis and testing of analogs with modified functional groups to enhance potency, selectivity, and pharmacokinetic properties.

In the discovery of novel antagonists for the Dopamine (B1211576) 4 Receptor (D4R), a benzyloxypiperidine scaffold, closely related to the benzyloxypyridine core, was identified as a promising starting point. nih.gov The initial design focused on this privileged fragment, which was then systematically modified. For instance, researchers explored various substitutions on the benzyl (B1604629) group and the piperidine (B6355638) nitrogen to improve affinity and stability. nih.gov This process of decorating a core scaffold is fundamental to lead optimization. Similarly, research on EP4 antagonists for treating pain and inflammation involved the optimization of a 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid series, leading to a clinical candidate. nih.gov The optimization process successfully increased the potency by over tenfold compared to the initial lead compound. nih.gov

The goal of scaffold optimization is to develop a molecule with favorable characteristics for potential clinical use. This involves generating structure-activity relationships (SAR) to guide the design of subsequent generations of compounds with improved profiles.

In Vitro Studies on Enzyme Inhibition and Receptor Modulation

In vitro studies are essential for characterizing the biological activity of new chemical entities derived from scaffolds like this compound. These experiments measure a compound's ability to interact with a specific biological target, such as an enzyme or a receptor, in a controlled laboratory setting.

Enzyme Inhibition: Many drugs function by inhibiting enzymes that play a critical role in disease pathways. For example, in the search for treatments for Alzheimer's disease, researchers target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A study on azinane triazole-based derivatives identified compounds with potent inhibitory activity against these enzymes. nih.gov The effectiveness of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.

Receptor Modulation: Compounds can also act as modulators of cellular receptors, either activating them (agonists) or blocking them (antagonists). The affinity of a compound for a receptor is often measured using radioligand binding assays, which determine the inhibition constant (Ki). The Ki value reflects the concentration of the competing ligand (the new compound) that occupies 50% of the receptors. In the development of dopamine D4 receptor antagonists, various derivatives of a benzyloxypiperidine scaffold were tested for their binding affinity. nih.gov The results showed that subtle changes to the scaffold could significantly impact receptor binding, with some derivatives demonstrating high affinity and selectivity. nih.gov

The table below presents data from in vitro studies on compounds with related scaffolds, illustrating how inhibitory and binding activities are reported.

| Compound Series | Target | Assay Type | Key Finding (Activity) |

| Benzyloxypiperidine Derivatives nih.gov | Dopamine D4 Receptor | Radioligand Binding | Compound 8w showed a Ki of 165 nM. |

| Azinane Triazole Derivatives nih.gov | Acetylcholinesterase (AChE) | Enzyme Inhibition | Compound 12d exhibited an IC50 of 0.73 ± 0.54 µM. |

| Azinane Triazole Derivatives nih.gov | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Compound 12m showed an IC50 of 0.038 ± 0.50 µM. |

| 3-Methyl-pyridine Derivatives nih.gov | Prostaglandin E2 Receptor 4 (EP4) | Whole Blood Assay | Compound 4f had an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction. |

Structure-Activity Relationship (SAR) Investigations of Pyridine (B92270) Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. nih.gov By systematically altering different parts of a molecule, such as the this compound scaffold, chemists can deduce which functional groups and positions are critical for its therapeutic effect.

SAR studies on pyridine derivatives have revealed several key principles:

Influence of Substituents: The type, number, and position of substituent groups can dramatically alter activity. For example, in a series of pyridine derivatives with antiproliferative activity, it was found that increasing the number of methoxy (B1213986) (-OCH3) groups led to a decrease in the IC50 value, indicating higher potency. nih.gov Conversely, the presence of halogens or other bulky groups sometimes resulted in lower activity. nih.gov

Role of Halogens: A chloro group, as seen in the title compound, can profoundly impact a molecule's properties. chemrxiv.org It can alter electronic distribution, participate in halogen bonding with the target protein, and improve metabolic stability. In the development of dopamine D4 receptor antagonists, a 6-chloro-2-indole moiety was found to be active when paired with a 6-methyl-2-pyridine substituent. nih.gov

Impact of Acyl Groups: In a series of adenosine (B11128) A3 receptor antagonists based on a triazoloquinazoline scaffold, modifying the 5-amino group with different acyl chains significantly affected selectivity. An N-benzoyl derivative displayed high affinity for the human A3 receptor (Ki = 3.0 nM) while having much lower affinity for other receptor subtypes. nih.gov This demonstrates how targeted modifications can fine-tune a compound's pharmacological profile. nih.gov

The following table summarizes SAR findings for various pyridine and related heterocyclic derivatives.

| Scaffold | Modification | Effect on Activity |

| Antiproliferative Pyridines nih.gov | Addition of -OCH3 groups | Increased antiproliferative activity (lower IC50). |

| Antiproliferative Pyridines nih.gov | Presence of halogens or bulky groups | Generally led to lower antiproliferative activity. |

| Adenosine A3 Antagonists nih.gov | Addition of N-benzoyl group | Increased affinity and selectivity for the human A3 receptor. |

| Dopamine D4 Antagonists nih.gov | Substitution at N-benzyl position | Most substitutions led to loss of activity, but compound 8w retained potency (Ki = 165 nM). |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. mskcc.orgnih.gov A scaffold like this compound can serve as the foundation for such probes. The development process involves optimizing a compound for high potency and selectivity to ensure that any observed biological effect is due to the interaction with the intended target. nih.gov

The creation of chemical probes often leverages the same medicinal chemistry principles as drug discovery but with a different goal: to create a tool for research rather than a therapeutic. mskcc.org These tools can be modified in various ways to facilitate biological investigation:

Fluorescent Labeling: A fluorescent tag can be attached to the probe to allow for visualization of the target protein's location within a cell using microscopy. mskcc.org

Biotinylation: Attaching a biotin (B1667282) molecule allows for the isolation of the target protein and its binding partners from cell lysates for identification via techniques like mass spectrometry. mskcc.org

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that covalently bind to the active site of enzymes. rsc.org These probes can be used in high-throughput screens to identify new inhibitors or to profile enzyme activity in complex biological samples. nih.gov

The development of a selective S1P1 receptor antagonist, ML056, allowed researchers to explore the specific role of this receptor in lymphocyte movement, demonstrating the power of a well-characterized chemical probe. nih.gov Similarly, troponoid-based probes containing light-activated groups have been used to covalently label and identify novel protein targets in living cells. cuny.edu

Computational Drug Design Approaches for New Chemical Entities

Computational drug design, or computer-aided drug design (CADD), utilizes computational methods to accelerate the process of drug discovery. nih.govbeilstein-journals.org These approaches are invaluable for designing new chemical entities based on scaffolds like this compound. CADD can be broadly divided into structure-based and ligand-based methods. beilstein-journals.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography), SBDD methods can be employed. Molecular docking is a key SBDD technique that predicts how a molecule, such as a derivative of our title compound, might bind to the target's active site. beilstein-journals.org The docking process generates a "score" that estimates the binding affinity. beilstein-journals.org This allows for the virtual screening of large libraries of compounds to prioritize those most likely to be active, significantly reducing the number of molecules that need to be synthesized and tested experimentally. nih.gov

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods can be used. These approaches rely on the knowledge of other molecules (ligands) that bind to the target. Quantitative Structure-Activity Relationship (QSAR) is a technique that builds a mathematical model correlating the chemical properties of a set of known active and inactive compounds with their biological activities. pandawainstitute.com This model can then be used to predict the activity of new, untested molecules.

Molecular Dynamics (MD) Simulations: After a potential drug-target complex is identified through docking, MD simulations can be used to study its stability and behavior over time. pandawainstitute.comnih.gov These simulations provide insights into the dynamic interactions between the ligand and the protein, helping to confirm the binding mode and stability of the complex. pandawainstitute.com

In a study on PfDHFR-TS inhibitors, computational methods were used extensively. pandawainstitute.com QSAR models were built to design new derivatives, and molecular docking predicted their binding energies. The most promising compounds were then subjected to MD simulations to confirm the stability of their interaction with the target enzyme. pandawainstitute.com

| Computational Method | Application in Drug Design | Example |

| Molecular Docking beilstein-journals.org | Predicts binding mode and affinity of a ligand to a target protein. | Docking of quinazoline (B50416) derivatives into the PfDHFR-TS active site predicted binding energies up to -9.869 kcal/mol. pandawainstitute.com |

| QSAR pandawainstitute.com | Develops models to predict biological activity based on chemical structure. | A QSAR model was used to design new antifolate drug candidates. pandawainstitute.com |

| Virtual Screening nih.gov | Screens large compound libraries in silico to identify potential hits. | A virtual screen for mGlu₅ modulators yielded a hit rate of 35%, far exceeding traditional screening. nih.gov |

| Molecular Dynamics pandawainstitute.com | Simulates the movement of a ligand-protein complex to assess stability. | 100 ns simulations demonstrated stable interactions for newly designed PfDHFR-TS inhibitors. pandawainstitute.com |

Advanced Research Directions and Future Perspectives for 3 Benzyloxy 4 Chloro 2 Methylpyridine

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthesis methods for important heterocyclic compounds. frontiersin.org For derivatives like 3-(Benzyloxy)-4-chloro-2-methylpyridine, green chemistry offers pathways to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. frontiersin.orgresearchgate.net

Future research will likely focus on replacing traditional, often harsh, chlorinating agents and multi-step procedures with more sustainable alternatives. One promising area is the use of renewable starting materials. For instance, studies have shown the potential of producing pyridines from glycerol (B35011), a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org This thermo-catalytic conversion offers a direct route to the pyridine (B92270) core, which could be adapted for substituted versions. rsc.org

Microwave-assisted organic synthesis (MAOS) is another key innovation, recognized for its ability to dramatically reduce reaction times and improve yields. nih.gov The application of MAOS to one-pot multicomponent reactions for pyridine synthesis represents a significant step forward in efficiency and sustainability. researchgate.netnih.gov Additionally, the development of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles, allows for easy separation and recycling, aligning with green chemistry principles by minimizing catalyst waste and enabling solvent-free reaction conditions. researchgate.net The use of water or bio-based solvents like ethyl lactate (B86563) instead of traditional volatile organic compounds is also a critical area of exploration for greener pyridine synthesis. frontiersin.org

Key Research Findings in Green Pyridine Synthesis:

| Innovation | Approach | Key Advantage(s) |

|---|---|---|

| Renewable Feedstocks | Thermo-catalytic conversion of glycerol and ammonia over zeolite catalysts. rsc.org | Utilizes a renewable byproduct; direct synthesis of the pyridine ring. rsc.org |

| Energy Efficiency | Microwave-assisted one-pot multicomponent reactions. nih.gov | Drastically reduced reaction times; often higher yields. nih.gov |

| Catalyst Recyclability | Use of magnetic nanoparticle catalysts (e.g., CuFe₂O₄). researchgate.net | Easy separation from the reaction mixture; reusability over multiple cycles. researchgate.net |

| Benign Solvents | Performing reactions in water, ionic liquids, or bio-based solvents. frontiersin.org | Reduces reliance on hazardous and volatile organic compounds. frontiersin.org |

Flow Chemistry and Continuous Processing Approaches for Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, reproducibility, and process control. rsc.orguc.pt For the synthesis of complex molecules like this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. acs.org

This approach is particularly well-suited for multi-step syntheses, where intermediates can be generated and immediately used in the next step without isolation—a concept known as telescoping. mdpi.com Researchers have successfully applied flow chemistry to streamline the production of various heterocyclic compounds, including pyridines and pyrazoles, significantly reducing production time and improving yields. mdpi.comvcu.edu For example, a five-step batch process for the drug Nevirapine, which features a pyridine ring, was condensed into a single continuous flow process, boosting the yield from 58% to 92% and cutting projected production costs by 75%. vcu.edu Such methodologies could be applied to the modular synthesis of this compound, allowing for rapid production and optimization.

Furthermore, the integration of in-line purification and analysis techniques within a flow system can accelerate the development and scale-up of synthetic routes, making the production of pyridine derivatives more efficient and cost-effective. acs.org

Novel Catalytic Systems for Pyridine Functionalization

The direct functionalization of the pyridine ring is challenging due to its electron-deficient nature. beilstein-journals.org However, recent years have seen a surge in the development of novel catalytic systems that enable precise modification of pyridine scaffolds. bohrium.com These advancements are critical for synthesizing complex derivatives and for the late-stage functionalization of molecules containing a pyridine core.

Transition-metal catalysis remains a powerful tool, with catalysts based on palladium, rhodium, nickel, and copper being used for various C-H functionalization reactions (e.g., arylation, alkylation, alkenylation). beilstein-journals.orgnih.gov For instance, nickel-catalyzed cross-coupling reactions have been developed to convert benzylic amines into diarylmethanes via benzylic pyridinium (B92312) salt intermediates, a method that shows excellent functional group tolerance. nih.govacs.org This strategy could be adapted to introduce or modify substituents on the this compound framework.

Beyond traditional cross-coupling, innovative strategies are emerging:

Photoredox Catalysis: Visible-light-mediated reactions provide a mild and green alternative for generating radical intermediates. This has been used for the functionalization of pyridines via pyridinyl radicals, enabling new types of bond formations that are distinct from classical methods like the Minisci reaction. acs.orgresearchgate.net

Organocatalysis: Metal-free catalytic systems are gaining traction. For example, dithiophosphoric acid has been identified as a versatile organocatalyst capable of protonating pyridine, reducing the resulting pyridinium ion, and activating C-H bonds for subsequent coupling reactions. acs.org

Dual Catalysis: Combining different catalytic modes, such as a Lewis acid with a transition metal, can achieve regioselectivity that is otherwise difficult to control. bohrium.com

These advanced catalytic methods open up new possibilities for creating diverse libraries of pyridine derivatives from a common intermediate like this compound.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.gov These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgbeilstein-journals.org

For a target like this compound, ML algorithms can accelerate the discovery of optimal synthesis pathways. Bayesian optimization, for example, has been used to navigate large experimental parameter spaces more efficiently than human intuition, minimizing the number of experiments needed to achieve high yields. rsc.orgbohrium.com This approach is particularly powerful when combined with automated flow chemistry platforms, creating "self-driving" laboratories that can autonomously optimize reactions. rsc.org

In the context of drug discovery, AI and ML models are used for:

Predicting Properties: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of a compound based on its chemical structure, helping to prioritize which derivatives to synthesize. nih.govyoutube.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity to a biological target and good pharmacokinetic profiles.

Target Identification: AI can analyze biological data to identify and validate new therapeutic targets for diseases. nih.gov

By integrating AI, chemists can more rapidly design and synthesize novel pyridine derivatives with tailored properties, accelerating the discovery of new medicines and materials. rsc.org

Potential Applications in Advanced Materials Science

While pyridine derivatives are well-established in pharmaceuticals, their unique electronic and coordination properties also make them valuable components in advanced materials. nih.govnih.gov The structure of this compound, with its combination of an electron-rich benzyloxy group and electron-withdrawing chlorine atom on a pyridine core, suggests potential utility in several areas of materials science.

Organic Electronics: The pyridine ring is a common building block in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The specific substitution pattern influences the electronic properties (e.g., HOMO/LUMO energy levels), which can be tuned to optimize device performance.

High-Energy Materials: Polynitro-substituted pyridine derivatives have been theoretically investigated as potential high-energy density materials (HEDMs). researchgate.net While the target compound is not nitrated, its core structure could be a precursor for such materials, where stability and detonation performance are key metrics. researchgate.net

Functional Polymers and Ligands: Pyridine-containing polymers can be used in catalysis, sensing, and as separation media. The nitrogen atom acts as a coordination site for metal ions, making these materials useful as ligands for creating catalytic complexes or for capturing specific metals from solutions. nih.gov

Future research could explore the polymerization of vinyl-functionalized versions of this compound or its incorporation into metal-organic frameworks (MOFs) to create materials with novel catalytic, optical, or electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.